molecular formula C13H16N4O2S B2999631 1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole CAS No. 2320885-53-6

1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole

Cat. No. B2999631
CAS RN: 2320885-53-6
M. Wt: 292.36
InChI Key: PLVZDGGYRYJCTK-UHFFFAOYSA-N
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Description

Triazoles are a class of nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives often involves reactions with various ester ethoxycarbonylhydrazones and primary amines . In addition, 1,2,4-triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .


Molecular Structure Analysis

Triazoles have a molecular formula of C2H3N3 and contain two carbon and three nitrogen atoms in their structure . They are stronger σ-donors and weaker π-acceptors compared to 2,2-bipyridine .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their unique structure. They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Physical And Chemical Properties Analysis

Triazoles are stable compounds that can form hydrogen bonds, making them important scaffolds in drug discovery . They are also capable of engaging in dipole-dipole and π-stacking interactions .

Mechanism of Action

The mechanism of action of triazoles often involves their ability to bind to various enzymes and receptors in biological systems . They can engage in hydrogen bonding, dipole-dipole, and π-stacking interactions, contributing to their biocompatibility .

Future Directions

The development of new triazole derivatives continues to be an active area of research due to their wide range of biological activities . Future directions may include the design and synthesis of new triazole derivatives with enhanced biological activity and improved safety profiles .

properties

IUPAC Name

1-[[1-(3-methylphenyl)sulfonylazetidin-3-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(7-11)20(18,19)17-9-12(10-17)8-16-6-5-14-15-16/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVZDGGYRYJCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole

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